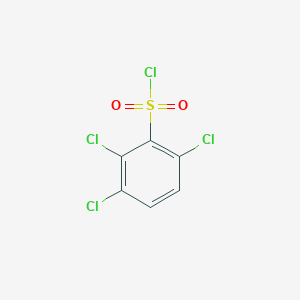

2,3,6-Trichlorobenzenesulfonyl chloride

Beschreibung

2,3,6-Trichlorobenzenesulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with three chlorine atoms at the 2-, 3-, and 6-positions and a sulfonyl chloride (-SO₂Cl) functional group. It is primarily used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The compound’s reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions.

Synthesis:

The synthesis typically involves chlorination of benzenesulfonyl chloride derivatives. describes a process where trichlorobenzenesulfonyl chloride is precipitated after reaction completion, followed by washing with water and nitric acid to oxidize low-sulfur impurities. Catalysts such as AlCl₃ or FeCl₃ are employed in condensation reactions with chlorobenzene at 145–155°C .

Eigenschaften

Molekularformel |

C6H2Cl4O2S |

|---|---|

Molekulargewicht |

280.0 g/mol |

IUPAC-Name |

2,3,6-trichlorobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H |

InChI-Schlüssel |

IPIBHGIAEBDUDK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,6-Trichlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of 2,3,6-trichlorobenzene-1-sulfonyl chloride is carried out in large reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize yield and purity. The process involves continuous monitoring and optimization to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,6-Trichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the sulfonyl chloride group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid (HNO3) or bromine (Br2) can be used under acidic conditions.

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaS) are commonly used under basic or neutral conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2,3,6-Trichlorobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.

Industry: Applied in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 2,3,6-trichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in the synthesis of sulfonamide drugs, where the compound reacts with amine groups on target molecules to form stable sulfonamide linkages .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Molecular Formula : Likely C₆H₂Cl₃O₂S (inferred from analogous compounds in ).

- logP (Octanol-Water Partition Coefficient): 3.574 (shared with structurally similar sulfonyl chlorides) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,3,6-trichlorobenzenesulfonyl chloride with key analogues:

Physicochemical Properties

- logP Consistency : All trichlorobenzenesulfonyl chlorides share a logP of 3.574, indicating similar hydrophobicity regardless of substitution pattern . This suggests comparable solubility profiles in organic solvents.

- Thermal Stability : Brominated analogues (e.g., 2,4,6-Tribromobenzenesulfonyl chloride) may exhibit higher decomposition temperatures due to stronger C-Br bonds compared to C-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.